molecular formula C26H27FN2O5 B11585159 1-(3-Ethoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Ethoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11585159
M. Wt: 466.5 g/mol
InChI Key: QVXYMZHLNMWDBU-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core, substituted with ethoxyphenyl, fluoro, and morpholinylpropyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-ethoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the ethoxyphenyl, fluoro, and morpholinylpropyl substituents. Key steps may include:

    Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted phenols and pyrroles.

    Introduction of Substituents: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution, while the fluoro group can be added through halogenation reactions. The morpholinylpropyl group can be attached using nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Ethoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-ethoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is studied.

Comparison with Similar Compounds

Uniqueness: 1-(3-Ethoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and the chromeno[2,3-c]pyrrole core. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C26H27FN2O5

Molecular Weight

466.5 g/mol

IUPAC Name

1-(3-ethoxyphenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H27FN2O5/c1-2-33-19-6-3-5-17(15-19)23-22-24(30)20-16-18(27)7-8-21(20)34-25(22)26(31)29(23)10-4-9-28-11-13-32-14-12-28/h3,5-8,15-16,23H,2,4,9-14H2,1H3

InChI Key

QVXYMZHLNMWDBU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

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